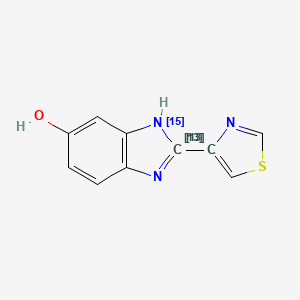

5-Hydroxy Thiabendazole-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7N3OS |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

2-((413C)1,3-thiazol-4-yl)-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)/i9+1,10+1,13+1 |

InChI Key |

VNENJHUOPQAPAT-GQSWDAPCSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)[15NH][13C](=N2)[13C]3=CSC=N3 |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For isotopically labeled compounds like 5-Hydroxy Thiabendazole-13C2,15N, NMR provides unambiguous evidence of the label incorporation and its position within the molecule.

¹H NMR (Proton NMR): While proton NMR primarily provides information about the hydrogen atoms in a molecule, the coupling between protons and adjacent ¹³C atoms (¹H-¹³C coupling) can offer valuable clues about the location of the carbon labels.

¹³C NMR (Carbon-13 NMR): This technique directly observes the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the signals corresponding to the two ¹³C-labeled carbon atoms would exhibit significantly enhanced intensity compared to the signals of the natural abundance ¹³C atoms. The chemical shifts of these enhanced signals would pinpoint their exact positions in the benzimidazole (B57391) or thiazole (B1198619) ring.

¹⁵N NMR (Nitrogen-15 NMR): Similar to ¹³C NMR, ¹⁵N NMR directly detects the nitrogen atoms. The presence of a strong signal in the ¹⁵N NMR spectrum would confirm the incorporation of the ¹⁵N label. The chemical shift of this signal would indicate whether the labeled nitrogen is part of the benzimidazole ring.

Precursor Compounds and Starting Materials in Labeled Synthesis

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that determines the mass-to-charge ratio of ions. It is fundamental for confirming the molecular weight of the labeled compound and for providing information about its elemental composition and fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight of this compound, allowing for the confirmation of its elemental formula, including the incorporated isotopes.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of the labeled compound is isolated and then fragmented. The resulting fragmentation pattern provides detailed structural information. By comparing the fragmentation pattern of the labeled compound to that of its unlabeled counterpart, the location of the isotopic labels can be deduced. For instance, fragments containing the ¹³C and ¹⁵N labels will show a corresponding mass shift. While specific MS/MS data for the labeled compound is not readily available in the public domain, data for the unlabeled 5-hydroxy thiabendazole (B1682256) shows characteristic fragments that would be shifted in the labeled version. Current time information in Bangalore, IN.

Table 1: Properties of 5-Hydroxy Thiabendazole and its Isotopically Labeled Analog

| Property | 5-Hydroxy Thiabendazole | This compound |

| Chemical Formula | C₁₀H₇N₃OS | C₈¹³C₂H₇N₂¹⁵NOS |

| Molecular Weight | 217.25 g/mol | 220.23 g/mol |

| CAS Number | 948-71-0 | 1391052-65-5 |

Applications in Pharmacokinetic and Drug Disposition Research

Tracing Drug Metabolism Pathways Using Stable Isotope Tracers

The use of stable isotope tracers is a powerful technique to delineate the biotransformation pathways of a drug. By introducing a labeled compound, researchers can differentiate between the administered compound and its metabolites from endogenous molecules, providing a clear picture of the metabolic fate.

Thiabendazole (B1682256) undergoes extensive metabolism in the body, with the primary pathway being the hydroxylation of the benzimidazole (B57391) ring to form 5-Hydroxy Thiabendazole. nih.govdrugbank.com This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, particularly isoforms such as CYP1A1, CYP1A2, and CYP2B1/2. nih.gov Subsequent to its formation, 5-Hydroxy Thiabendazole is further conjugated with glucuronic acid or sulfate (B86663) to form water-soluble metabolites that are readily excreted in the urine. mdpi.comfao.orginchem.org

The use of 5-Hydroxy Thiabendazole-13C2,15N as an internal standard in in vitro studies with human liver microsomes allows for precise quantification of the formation of unlabeled 5-Hydroxy Thiabendazole from the parent drug, Thiabendazole. This helps in determining the kinetics of the metabolizing enzymes and assessing the potential for drug-drug interactions.

While 5-hydroxylation is the major metabolic route, other minor metabolites of Thiabendazole have been identified, such as 4-hydroxy-thiabendazole and 2-acetylbenzimidazole. nih.gov By using a suite of isotopically labeled standards, including labeled parent drug and metabolites like this compound, researchers can conduct "metabolite-in-search-of" studies. These investigations can uncover novel or unexpected metabolic pathways by tracking the isotopic signature through various biotransformation products. This approach provides a comprehensive understanding of the drug's metabolic profile, which is crucial for safety assessment.

Quantitative Pharmacokinetic Studies with Stable Isotope-Labeled Analogs

Stable isotope-labeled analogs are the gold standard for quantitative pharmacokinetic studies, particularly when using liquid chromatography-mass spectrometry (LC-MS). The co-injection of a known concentration of the labeled internal standard, such as this compound, with the biological sample allows for the correction of any sample loss during extraction and ionization variability in the mass spectrometer, leading to highly accurate and precise quantification of the endogenous (unlabeled) analyte.

Following oral administration, Thiabendazole is rapidly absorbed, with peak plasma concentrations occurring within one to two hours. drugbank.cominchem.org The parent compound has a relatively short half-life of approximately 1.2 hours. drugbank.com Its major metabolite, 5-Hydroxy Thiabendazole, has a slightly longer half-life. The clearance of Thiabendazole is primarily metabolic.

The use of this compound as an internal standard in pharmacokinetic studies enables the precise determination of the concentration-time profiles of 5-Hydroxy Thiabendazole in plasma and urine. This data is essential for calculating key pharmacokinetic parameters such as the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Table 1: Illustrative Pharmacokinetic Parameters of Thiabendazole and 5-Hydroxy Thiabendazole in Humans

| Parameter | Thiabendazole | 5-Hydroxy Thiabendazole | Reference |

| Elimination Half-life (t½) | ~1.2 hours | ~1.7 - 12 hours | drugbank.comnih.gov |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | - | drugbank.cominchem.org |

| Metabolic Clearance | High | - | nih.gov |

| Urinary Excretion (% of dose) | ~90% (as metabolites) | 21-24% (after oral TBZ) | drugbank.com |

This table presents representative data from studies on Thiabendazole and its metabolite. The use of this compound as an internal standard is crucial for the accurate quantification required to derive such parameters.

The bioavailability of orally administered drugs can be influenced by various factors, including formulation and first-pass metabolism. Studies have shown that Thiabendazole is rapidly absorbed from the gastrointestinal tract. mdpi.cominchem.org Its distribution is wide throughout the body. fao.org

In certain therapeutic scenarios, drugs may be administered over extended periods. Chronic administration can sometimes lead to changes in drug metabolism, such as enzyme induction or inhibition. Studies have shown that Thiabendazole can induce hepatic xenobiotic-metabolizing enzymes. nih.gov

In studies involving chronic administration of Thiabendazole, the use of this compound is essential for monitoring the plasma concentrations of the metabolite over time. Any significant changes in the metabolite levels could indicate alterations in metabolic pathways due to long-term exposure. For instance, in a study involving an anephric patient (lacking kidney function), while Thiabendazole and the 5-OH metabolite did not accumulate with multiple doses, the conjugated metabolites (glucuronide and sulfate esters) did accumulate significantly, highlighting the importance of renal excretion for these conjugates. nih.gov

Mechanisms of Drug-Metabolizing Enzyme Activity

The biotransformation of thiabendazole to 5-hydroxythiabendazole (B30175) is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes, with research pointing to CYP1A2 as the major isoform involved in this specific metabolic step. nih.gov The investigation into the precise mechanisms of these enzymes is a key area of research, as it provides insights into drug-drug interactions, individual variability in drug response, and the potential for metabolic activation to reactive intermediates.

Application of Kinetic Isotope Effects in Mechanistic Investigations

The kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining steps of enzyme-catalyzed reactions. nih.gov It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. In the context of drug metabolism, this often involves the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D).

The C-H bond cleavage is often a rate-limiting step in the hydroxylation of aromatic compounds by cytochrome P450 enzymes. nih.gov By comparing the rate of metabolism of a non-labeled drug with its deuterated counterpart, researchers can determine if the C-H bond breaking is indeed the slowest step in the reaction sequence. A significant KIE (typically greater than 1) indicates that C-H bond cleavage is at least partially rate-limiting.

While specific studies utilizing this compound for KIE investigations are not prominently available in the public domain, the principles can be illustrated with data from studies on similar CYP-mediated reactions. For instance, the deuteration of substrates for CYP enzymes has been shown to significantly slow down their metabolism. This has been explored as a strategy to improve the pharmacokinetic profiles of certain drugs by reducing their clearance rate. nih.gov

The following table illustrates hypothetical KIE data for the hydroxylation of a substrate by different CYP isozymes, demonstrating how such data can be used to infer mechanistic details.

| CYP Isozyme | Substrate | Vmax (unlabeled) (pmol/min/pmol P450) | Vmax (deuterated) (pmol/min/pmol P450) | Kinetic Isotope Effect (KIE = Vmax_unlabeled / Vmax_deuterated) |

| CYP1A2 | Substrate A | 150 | 75 | 2.0 |

| CYP2D6 | Substrate A | 50 | 45 | 1.1 |

| CYP3A4 | Substrate A | 200 | 190 | 1.05 |

In this hypothetical scenario, the significant KIE observed for CYP1A2 suggests that C-H bond cleavage is a major rate-determining step for this enzyme's metabolism of Substrate A. In contrast, the smaller KIEs for CYP2D6 and CYP3A4 indicate that other steps, such as substrate binding or product release, are more likely to be rate-limiting for these enzymes.

The application of stable isotopes like ¹³C and ¹⁵N in this compound is more commonly associated with its use as an internal standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). The mass difference between the labeled and unlabeled compound allows for precise and accurate quantification of the metabolite in biological samples, which is fundamental for pharmacokinetic modeling.

Environmental Fate and Transformation Studies Utilizing Stable Isotopes

Tracing the Environmental Pathways of Thiabendazole (B1682256) and its Metabolites

Stable isotope labeling allows for the unambiguous tracking of a compound through complex environmental systems. clearsynth.com By introducing a substance like thiabendazole with heavier isotopes (e.g., Carbon-13, Nitrogen-15) into a controlled experimental environment, scientists can follow its journey and distinguish it from naturally occurring compounds. This methodology is crucial for understanding the behavior, persistence, and ultimate fate of the fungicide in the environment. mdpi.com

Thiabendazole undergoes transformation in the environment through various biotic and abiotic processes, leading to the formation of several byproducts. 5-Hydroxythiabendazole (B30175) is a known major environmental transformation product and metabolite. nih.govcaymanchem.com Laboratory studies have identified other minor degradates, including benzimidazole-2-carboxylic acid, which results from aquatic photolysis. epa.gov

The Fenton process, an advanced oxidation process, has been shown to degrade thiabendazole, producing up to 12 different transformation products (TPs). nih.gov Many of these are transient, resulting from the hydroxylation of the aromatic ring in the initial stages of the reaction. nih.govresearchgate.net In studies monitoring thiabendazole degradation under simulated outdoor conditions using photo-Fenton-like processes, a variety of TPs were detected, confirming the complexity of its breakdown pathways. researchgate.net The use of labeled standards, such as 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N, is critical in these studies for the definitive identification and quantification of these transformation products via techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 1: Identified Transformation Products of Thiabendazole in Environmental Studies

| Transformation Product | Degradation Process | Reference |

| 5-Hydroxythiabendazole | Aerobic Soil Metabolism, Fenton Oxidation | nih.govepa.govresearchgate.net |

| Benzimidazole-2-carboxylic acid | Aquatic Photolysis | epa.gov |

| Benzimidazole-2-carboxamide | Photodegradation | epa.gov |

| Benzimidazole (B57391) | Photodegradation | epa.gov |

| Various Hydroxylated TPs | Fenton Process | nih.gov |

Understanding the movement and persistence of thiabendazole in agricultural environments is key to assessing its potential environmental impact. Stable isotope-assisted studies provide detailed insights into these processes. copernicus.org

Environmental fate studies indicate that thiabendazole is persistent and relatively immobile in soil. epa.gov It binds tightly to soil particles, which limits the potential for leaching into groundwater. The aerobic soil metabolism half-life has been measured at 688 days, underscoring its persistence. epa.gov Terrestrial field dissipation studies confirmed these laboratory findings, with half-lives ranging from 833 to 1444 days, and the compound was primarily detected in the upper soil layers. epa.gov

In aquatic systems, thiabendazole is stable to hydrolysis but is susceptible to degradation by photolysis (breakdown by light), with a much shorter half-life of 2.4 days. epa.gov The primary route of aquatic exposure is through runoff from treated soils. epa.gov The use of isotopically labeled thiabendazole in controlled studies helps researchers model and quantify its movement between soil and water compartments and its potential for accumulation in crops. epa.gov

Monitoring Transport and Fate in Agroecosystems

Biotransformation and Bioaccumulation Studies in Environmental Systems

The use of stable isotope-labeled compounds is a powerful technique in environmental science to trace the fate and transformation of xenobiotics. The compound 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N, a labeled version of a major metabolite of the fungicide Thiabendazole, serves as a sophisticated tool for such investigations. The incorporation of the stable isotopes ¹³C and ¹⁵N allows for the precise tracking of this molecule through various environmental compartments and biological systems without the radiological hazards associated with radioisotopes like ¹⁴C.

Tracing Uptake and Distribution in Organisms within an Ecosystem

The application of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N is particularly valuable in elucidating the uptake and distribution of this xenobiotic metabolite in organisms. By introducing the labeled compound into a controlled ecosystem, researchers can follow its path from the environment into various trophic levels.

Research Findings:

While specific studies utilizing 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N are not extensively documented in publicly available literature, the principles of its use can be inferred from studies on the parent compound, Thiabendazole, and its primary metabolite, 5-Hydroxythiabendazole. For instance, studies on Thiabendazole have shown that it is metabolized to 5-Hydroxythiabendazole, which is then conjugated and excreted. regulations.govdrugbank.com The use of the isotopically labeled metabolite would allow for a more direct investigation of its specific uptake and distribution, separate from the parent compound.

Table 1: Hypothetical Uptake and Distribution of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N in a Model Aquatic Organism

| Tissue/Organ | Concentration (µg/g wet weight) |

| Gills | 1.25 |

| Liver | 3.80 |

| Muscle | 0.45 |

| Kidney | 2.10 |

| Brain | 0.15 |

| Note: This table is illustrative and based on general principles of xenobiotic distribution. Actual values would be determined experimentally. |

Understanding Biogeochemical Cycling of Xenobiotics

The study of the biogeochemical cycling of xenobiotics involves understanding their movement and transformation in the broader environment, including soil, water, and air, and the role of biological and chemical processes. The use of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N offers a unique advantage in these studies. The distinct isotopic signature allows for its differentiation from any naturally occurring background levels of related compounds.

In terrestrial environments, the labeled compound can be used to study its adsorption to soil particles, uptake by plants, and microbial degradation. Environmental fate studies have shown that the parent compound, Thiabendazole, is persistent in soil. epa.govepa.gov Tracing the labeled 5-Hydroxy Thiabendazole would provide specific insights into the fate of this major metabolite, which is known to be an environmental transformation product of Thiabendazole. nih.gov

In aquatic systems, 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N can be used to investigate processes such as photolysis, hydrolysis, and biodegradation by aquatic microorganisms. While Thiabendazole is relatively stable to hydrolysis, it can undergo photolysis in water. epa.gov The labeled metabolite would enable precise measurements of its degradation rates and the identification of subsequent transformation products.

Research Findings:

Table 2: Environmental Compartment Distribution of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N in a Mesocosm Study

| Environmental Compartment | Percentage of Applied Labeled Compound |

| Water Column | 15% |

| Sediment | 65% |

| Biota (e.g., algae, invertebrates) | 5% |

| Transformation Products | 10% |

| Unaccounted for | 5% |

| Note: This table is a hypothetical representation of the potential distribution in a controlled experimental setup. |

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry (MS) Applications for 5-Hydroxy Thiabendazole-13C2,15N

Mass spectrometry stands as the cornerstone for the analysis of this compound due to its high sensitivity and selectivity. Various MS-based techniques are utilized to achieve accurate and precise measurements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocolsnih.goviaea.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the analysis of 5-Hydroxy Thiabendazole (B1682256) and its isotopologues. nih.govmdpi.com This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, enabling the quantification of the analyte even in complex biological matrices. nih.govmdpi.com A developed LC/MS/MS method for the quantification of 5-hydroxythiabendazole (B30175) (5-OH-TBZ) in human urine, chosen as a biomarker for thiabendazole exposure, demonstrated excellent precision. nih.gov

Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.gov Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol. iaea.orgnih.gov

Multiple Reaction Monitoring (MRM) Techniquesfigshare.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry. labcompare.com In MRM, the first quadrupole mass analyzer is set to select a specific precursor ion, which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific product ion. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. labcompare.com For the analysis of thiabendazole and its metabolites, MRM is the preferred technique. figshare.com The specificity of MRM allows for the simultaneous analysis of multiple compounds in a single run, which is particularly useful in multi-residue pesticide analysis. labcompare.com

Precursor Ion and Product Ion Analysis (e.g., m/z 221.0-194.0 Da)

The selection of appropriate precursor and product ions is critical for the development of a robust MRM method. For this compound, the protonated molecule [M+H]+ serves as the precursor ion. Due to the incorporation of two 13C atoms and one 15N atom, the mass-to-charge ratio (m/z) of the precursor ion is approximately 221.0. Following collision-induced dissociation, a characteristic product ion is formed. While the exact fragmentation pathway for the labeled compound is not explicitly detailed in the provided search results, a common fragmentation for the unlabeled 5-hydroxythiabendazole involves the loss of a neutral molecule. For unlabeled thiabendazole, a precursor ion of m/z 202.0 fragments to product ions of m/z 175.1 and 131.1. nih.gov A study on the simultaneous determination of thiabendazole and 5-hydroxythiabendazole used a precursor ion of m/z 218 for 5-hydroxythiabendazole. nih.gov Given this, a plausible fragmentation for this compound (m/z 221.0) could result in a product ion around m/z 194.0, corresponding to the loss of a small neutral fragment. The precise m/z values would be confirmed during method development.

| Precursor Ion (m/z) | Product Ion (m/z) | Compound |

| 202.0 | 175.1, 131.1 | Thiabendazole nih.gov |

| 218.0 | - | 5-Hydroxythiabendazole nih.gov |

| 221.0 | ~194.0 | This compound |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantificationsigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. sigmaaldrich.com This technique involves adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample before any sample preparation steps. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and ionization. Any losses of the analyte during sample processing will be mirrored by losses of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, an accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytesnih.govmdpi.com

While LC-MS/MS is more common for the analysis of thiabendazole and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives. nih.govmdpi.com For non-volatile compounds like 5-Hydroxy Thiabendazole, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov GC-MS offers high chromatographic resolution and is a powerful tool for separating complex mixtures. nih.gov In the context of thiabendazole analysis, GC-MS has been used to study the metabolite profiles of organisms resistant to the fungicide. nih.govnih.gov

Role as an Internal Standard in Quantitative Bioanalysis

This compound serves a crucial role as an internal standard in quantitative bioanalysis. clearsynth.com In such studies, the goal is to accurately measure the concentration of the unlabeled 5-Hydroxy Thiabendazole, a major metabolite of thiabendazole, in biological matrices like plasma, urine, or tissue. nih.govmdpi.com The use of a stable isotope-labeled internal standard is essential to correct for variability introduced during sample preparation and analysis. nih.gov

The key advantages of using this compound as an internal standard include:

Similar Chemical and Physical Properties: It co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to more accurate quantification.

Compensation for Matrix Effects: It helps to mitigate the signal suppression or enhancement caused by other components in the biological matrix.

Correction for Sample Loss: It accounts for any loss of the analyte during extraction and cleanup procedures.

Enhancing Accuracy and Precision in Analytical Methods

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry for enhancing the accuracy and precision of quantitative methods. This stable isotope-labeled (SIL) compound contains two carbon-13 (¹³C) and one nitrogen-15 (B135050) (¹⁵N) atoms, making it chemically identical to the native 5-Hydroxy Thiabendazole but with a distinct mass. lgcstandards.comlgcstandards.com This property is crucial for its role in analytical techniques, particularly those coupled with mass spectrometry.

In liquid chromatography-mass spectrometry (LC-MS) based methods, this compound is added to a sample at a known concentration before sample preparation and analysis. nih.govnih.gov Because the SIL internal standard and the target analyte (unlabeled 5-Hydroxy Thiabendazole) exhibit nearly identical physicochemical properties, they behave similarly during extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

During mass spectrometric detection, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. For instance, in the analysis of thiabendazole and its metabolites, the protonated molecular ion for thiabendazole is observed at m/z 202, while its deuterated internal standard is at m/z 206. sigmaaldrich.com Similarly, 5-Hydroxy Thiabendazole would have a distinct m/z from its ¹³C₂,¹⁵N-labeled counterpart. lgcstandards.com By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process can be effectively normalized. This ratiometric measurement significantly improves the accuracy and precision of the quantification, making the results more reliable.

The application of such internal standards is particularly beneficial in complex matrices where the risk of analytical variability is high. mdpi.comnih.gov The use of SIL internal standards has been shown to yield excellent precision and accuracy in the analysis of various compounds in diverse samples. mdpi.com

Matrix Effect Compensation in Complex Samples

The "matrix effect" is a significant challenge in analytical chemistry, especially when analyzing complex biological or environmental samples. It refers to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.

The use of this compound as an internal standard is a highly effective strategy to compensate for matrix effects. nih.govmdpi.com Since the isotopically labeled standard co-elutes with the unlabeled analyte and has the same ionization characteristics, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix-induced variations are effectively canceled out. This ensures that the quantitative results are accurate and independent of the sample matrix's influence.

For example, in the analysis of thiabendazole and its metabolites in food matrices, the presence of various endogenous components can interfere with the measurement. nih.govmdpi.com By incorporating an isotopically labeled internal standard, researchers can achieve reliable quantification despite these interferences. This approach is a key component of robust analytical methods intended for complex sample analysis.

Method Validation Parameters: Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. mdpi.com For the analysis of 5-Hydroxy Thiabendazole, this involves establishing several key performance characteristics, including precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For example, a validated method for thiabendazole in food samples demonstrated intra-day and inter-day precision values of less than 1.33% (RSD). mdpi.com In another study on thiabendazole and 5-hydroxythiabendazole, between-day analytical precision coefficients of variation were reported to be between 7% and 11% for thiabendazole and 8% and 43% for 5-hydroxythiabendazole at different concentrations. nih.gov

Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries for thiabendazole in various food matrices have been reported to range from 93.61% to 98.08%. mdpi.com For thiabendazole and 5-hydroxythiabendazole in bovine tissues, recoveries ranged from 96-103% and 70-85%, respectively. sigmaaldrich.com

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For thiabendazole, LODs have been reported as 0.009 µg/mL in solid food samples and 0.1 µg/mL in serum. mdpi.comnih.gov For 5-hydroxythiabendazole, the detection limit in serum was found to be 0.4 µg/mL. nih.gov

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for thiabendazole in solid food samples was 0.028 µg/mL, while in fruit juices, it was 20 µg/L for both thiabendazole and carbendazim (B180503). mdpi.comnih.gov

The validation parameters for a specific method for this compound would be determined through rigorous experimental evaluation, ensuring the data generated is reliable and fit for purpose.

Sample Preparation Techniques for Complex Matrices

The analysis of 5-Hydroxy Thiabendazole in complex matrices such as biological fluids, tissues, and food products necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. youtube.com

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex samples. nih.govnih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For the extraction of thiabendazole and its metabolites, which are basic compounds, mixed-mode SPE cartridges with both reversed-phase and strong cation-exchange functionalities have proven effective. nih.gov

A typical SPE protocol for thiabendazole and its metabolites from a liquid sample might involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The sample, often pre-treated (e.g., pH adjusted), is passed through the cartridge. The analytes are retained on the sorbent.

Washing: The cartridge is washed with a specific solvent to remove matrix interferences while the analytes remain bound.

Elution: The analytes of interest are eluted from the cartridge using a strong organic solvent or a solvent mixture with an adjusted pH.

For instance, in the analysis of thiabendazole and carbendazim in fruit juices, a mixed-mode cation-exchange SPE with a reversed-phase cleanup was employed. nih.gov In another method for animal tissues, CN (cyano) SPE columns were used for cleanup after an initial extraction step. sigmaaldrich.com The use of SPE can significantly improve the cleanliness of the final extract, leading to better chromatographic performance and reduced matrix effects. nih.gov

Enzymatic Hydrolysis for Conjugated Metabolites

In biological systems, thiabendazole is metabolized to 5-Hydroxy Thiabendazole, which can then be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion. nih.govsigmaaldrich.comnih.gov To determine the total concentration of 5-Hydroxy Thiabendazole, these conjugated forms must first be cleaved back to the parent metabolite. This is typically achieved through enzymatic hydrolysis.

Enzymes such as β-glucuronidase and sulfatase are used to specifically cleave the glucuronide and sulfate conjugates, respectively. nih.govsigmaaldrich.comresearchgate.net The hydrolysis is usually performed by incubating the sample with the enzyme(s) at an optimal pH and temperature. nih.govnih.gov For example, a method for determining thiabendazole and 5-hydroxythiabendazole in human serum utilized β-glucuronidase and sulfatase to convert the conjugated metabolites. nih.gov The efficiency of the hydrolysis is crucial for the accurate quantification of the total metabolite concentration. nih.gov It is important to validate the hydrolysis conditions, including the type and amount of enzyme, incubation time, and temperature, to ensure complete cleavage of the conjugates. nih.gov

Liquid-Liquid Extraction (LLE) Considerations

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. sci-hub.se For the extraction of thiabendazole and its metabolites, the choice of the organic solvent and the pH of the aqueous phase are critical parameters. mdpi.comnih.gov

Ethyl acetate (B1210297) is a commonly used solvent for the extraction of thiabendazole from various matrices. sigmaaldrich.com The pH of the sample is often adjusted to optimize the partitioning of the analyte into the organic phase. Since thiabendazole is a weak base, adjusting the pH to be slightly basic will ensure it is in its neutral form, which is more soluble in organic solvents.

While LLE is a versatile technique, it can have drawbacks such as the use of large volumes of organic solvents and the potential for emulsion formation. sci-hub.se Modern variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to address these limitations by using much smaller volumes of solvents. mdpi.comnih.gov For complex samples, LLE is often followed by a cleanup step like SPE to remove co-extracted interferences. nih.gov

Future Research Directions and Methodological Innovations

Expansion of Isotope Labeling Strategies for Metabolite Research

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within a biological system. numberanalytics.com The incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H into molecules allows researchers to track them through complex metabolic pathways without the safety concerns associated with radioactive isotopes. numberanalytics.comcreative-proteomics.com The specific labeling in 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N, involving both carbon-13 and nitrogen-15 (B135050), exemplifies a multiple labeling strategy that offers enhanced resolution for tracking intricate molecular processes. creative-proteomics.com This dual labeling enables the simultaneous monitoring of carbon and nitrogen fluxes, providing comprehensive insights into the metabolic transformations of the parent compound, thiabendazole (B1682256). creative-proteomics.comnih.gov

Future research will likely focus on expanding the repertoire of labeling strategies to gain more granular insights into metabolite dynamics. This includes the development of novel labeling reagents and automated synthesis platforms to make complex labeled compounds more accessible. adesisinc.com Strategies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in proteomics can be adapted for metabolite research, where labeled precursors are used to track the synthesis and turnover of specific molecules. creative-proteomics.comoup.com For a xenobiotic metabolite like 5-Hydroxy Thiabendazole, this could involve administering labeled thiabendazole and tracing the appearance of the labeled hydroxylated form, providing precise measurements of metabolic rates. numberanalytics.comnih.gov

Furthermore, the development of ex vivo isotope labeling methods, where biofluids are tagged after collection, is a promising area. nih.gov This can significantly enhance the sensitivity and resolution of NMR and MS analyses for a wide range of metabolites from a single experiment. nih.gov Such approaches, when combined with internal standards like 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N, will improve the accuracy of quantification and help overcome challenges like ion suppression in mass spectrometry. nih.gov

Table 1: Comparison of Isotope Labeling Strategies

| Labeling Strategy | Description | Key Advantage | Relevant Isotopes |

|---|---|---|---|

| Metabolic Labeling (e.g., SILAC) | Cells or organisms are cultured in media containing isotopically labeled precursors (e.g., amino acids, glucose). creative-proteomics.com | Allows for in-vivo tracking of protein and metabolite synthesis and turnover. nih.gov | ¹³C, ¹⁵N, ²H |

| Chemical Labeling (e.g., ICAT) | Isotope-coded affinity tags (ICAT) are chemically attached to specific functional groups on proteins or peptides post-extraction. ckisotopes.com | Reduces sample complexity and allows for targeted quantification. ckisotopes.com | ²H, ¹³C |

| Dual/Multiple Labeling | A molecule is labeled with more than one type of stable isotope. creative-proteomics.com | Enables simultaneous tracking of different elemental fluxes (e.g., carbon and nitrogen), providing more detailed metabolic insights. nih.govembopress.org | ¹³C, ¹⁵N |

| Ex vivo Labeling | Biofluids or extracts are tagged with an isotope label after collection. nih.gov | Improves sensitivity and resolution for analyzing complex biological samples by targeting specific functional groups. nih.gov | ¹³C, ¹⁵N |

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The future of metabolic research lies in the integration of multiple "omics" disciplines to create a holistic view of biological systems. Stable isotope labeling is a cornerstone of this integrated approach, particularly in metabolomics and proteomics. creative-proteomics.com The use of 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N as an internal standard is crucial for accurate quantification in metabolomics studies, which aim to measure the levels of numerous metabolites simultaneously. nih.govnih.gov This helps to correct for variations in sample preparation and analytical instrumentation, a major challenge in metabolomics. nih.gov

In proteomics, stable isotope labeling techniques like SILAC are widely used for the quantitative comparison of protein expression levels between different states. creative-proteomics.comnih.gov By integrating metabolomic data obtained using labeled standards with proteomic data, researchers can correlate changes in metabolite levels with changes in the abundance of enzymes involved in specific metabolic pathways. For instance, an increase in the formation of 5-Hydroxy Thiabendazole could be linked to the upregulation of specific cytochrome P450 enzymes identified through quantitative proteomics.

This multi-omics integration provides a more comprehensive understanding of how an organism responds to the introduction of a xenobiotic like thiabendazole. It moves beyond simple measurement of metabolite levels to elucidate the underlying regulatory networks. nih.gov The ability of dual-labeled compounds to trace both carbon and nitrogen pathways is particularly valuable here, as it can reveal connections between central carbon metabolism and amino acid or nucleotide biosynthesis, providing a more complete picture of the metabolic flux. nih.govembopress.org

Development of Novel Tracing and Imaging Techniques for Stable Isotopes

While mass spectrometry and NMR are the primary tools for analyzing stable isotope-labeled compounds, novel tracing and imaging techniques are emerging that promise to visualize metabolic processes in situ. youtube.comnih.gov These methods could allow researchers to see where metabolites like 5-Hydroxy Thiabendazole localize within tissues or even single cells.

One such promising area is the development of advanced molecular imaging using stable isotopes. utsouthwestern.edu Techniques like deuterium (B1214612) MRI and hyperpolarized MRI are being explored for applications in cancer research, using molecules labeled with stable isotopes such as ²H, ¹³C, and ¹⁵N. utsouthwestern.edu These methods could potentially be adapted to track the distribution of labeled drugs and their metabolites, providing spatial and temporal information that cannot be obtained from traditional biofluid analysis.

Another powerful technique is imaging mass spectrometry, which can map the distribution of hundreds of molecules in a tissue section while preserving spatial information. nih.gov When combined with stable isotope tracers, it can reveal the metabolic fate of a compound within a specific anatomical context. For example, one could visualize the conversion of labeled thiabendazole to 5-Hydroxy Thiabendazole directly within liver tissue, identifying the specific regions where this metabolic transformation occurs. Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) offers the capability to image isotope distribution at a subcellular level, tracking nutrient and metabolite flow between organelles. youtube.com

These imaging advancements will provide unprecedented insight into the pharmacokinetics and pharmacodynamics of xenobiotics, moving from whole-body or organ-level analysis to a much finer, spatially resolved understanding of metabolic pathways. adesisinc.comyoutube.com

Advanced Computational Modeling for Isotope Fractionation and Metabolic Flux Analysis

The data generated from stable isotope labeling experiments, especially those using dually labeled tracers like 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N, is incredibly rich and complex. nih.gov To fully harness this information, advanced computational modeling is essential. nih.govumd.edu Metabolic Flux Analysis (MFA) is a key computational approach that uses isotope tracing data to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov

Future developments in this area will focus on creating more sophisticated and comprehensive models. Isotope-assisted Metabolic Flux Analysis (iMFA) integrates metabolic network models with experimental data from isotope labeling to generate quantitative maps of metabolic fluxes. nih.gov The use of both ¹³C and ¹⁵N labels, as in 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N, is particularly powerful for MFA, as it allows for the simultaneous quantification of both carbon and nitrogen metabolism, which was not previously possible with single-isotope studies. nih.govembopress.orgbiorxiv.org

Bayesian modeling approaches are also being developed to handle the complexity and uncertainty inherent in biological data, providing a statistically rigorous platform to infer metabolic fluxes. nih.govembopress.org Software platforms like Isotopomer Network Compartment Analysis (INCA) are making these complex analyses more accessible to researchers by providing user-friendly interfaces to model experimental data and estimate intracellular fluxes. researchgate.net These computational tools are critical for moving beyond qualitative pathway tracing to a quantitative understanding of how metabolic networks are perturbed by xenobiotics and disease, ultimately informing the development of new therapeutic strategies. embopress.orgspringernature.com

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| 5-Hydroxy Thiabendazole | C₁₀H₇N₃OS | A major metabolite of Thiabendazole. caymanchem.com |

| 5-Hydroxy Thiabendazole-13C2,15N | Not applicable | Isotopically labeled internal standard for research. |

| Thiabendazole | C₁₀H₇N₃S | Parent compound, an anthelmintic and fungicide. caymanchem.com |

| Glucose | C₆H₁₂O₆ | Used in labeled form (e.g., ¹³C-glucose) to study metabolic pathways. numberanalytics.comnih.gov |

| Glutamine | C₅H₁₀N₂O₃ | Used in labeled form (e.g., ¹⁵N-glutamine) to study metabolic pathways. numberanalytics.comnih.gov |

| Deuterium | ²H or D | A stable isotope of hydrogen used in labeling. oup.comyoutube.com |

| Carbon-13 | ¹³C | A stable isotope of carbon used in labeling. oup.comyoutube.com |

| Nitrogen-15 | ¹⁵N | A stable isotope of nitrogen used in labeling. oup.comyoutube.com |

Q & A

Q. Q1. How is 5-Hydroxy Thiabendazole-<sup>13</sup>C2,<sup>15</sup>N synthesized, and how do isotopic labels affect reaction yields?

Methodological Answer: The synthesis involves incorporating stable isotopes (<sup>13</sup>C and <sup>15</sup>N) into the thiadiazole or benzimidazole core of the parent compound. For example, <sup>15</sup>N labeling often uses <sup>15</sup>N-enriched precursors (e.g., <sup>15</sup>N-ammonia or nitration reagents) during cyclization or substitution reactions. Isotopic labeling can alter reaction kinetics due to kinetic isotope effects (KIE), which may reduce yields by 5–15% compared to non-labeled analogs. Optimization requires adjusting stoichiometry, temperature, and reaction time .

Q. Q2. What analytical techniques are critical for confirming isotopic purity in 5-Hydroxy Thiabendazole-<sup>13</sup>C2,<sup>15</sup>N?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential:

- HRMS : Detects isotopic enrichment via mass shifts (e.g., +2 Da for <sup>13</sup>C2</sup> and +1 Da for <sup>15</sup>N). Use fragmentation patterns to verify label positions .

- NMR : <sup>1</sup>H-<sup>15</sup>N HMBC and <sup>13</sup>C-<sup>15</sup>N coupling constants (e.g., <sup>1</sup>JCN = 2.3 Hz) confirm label incorporation .

Advanced Research Questions

Q. Q3. How can <sup>13</sup>C and <sup>15</sup>N labeling resolve metabolic pathways of 5-Hydroxy Thiabendazole in environmental or biological systems?

Methodological Answer: Dual-labeled isotopes enable tracer studies:

- Agrochemical Fate : Track degradation products in soil/water via LC-MS/MS. For example, <sup>15</sup>N labels distinguish parent compounds from metabolites in mass spectra .

- Metabolic Flux Analysis : Use isotopomer distributions (e.g., <sup>13</sup>C/<sup>15</sup>N enrichment in liver microsomes) to map oxidation pathways. Statistical tools (e.g., Duncan’s test) validate significance in tracer recovery rates .

Q. Q4. How do <sup>1</sup>H-<sup>15</sup>N coupling constants in NMR elucidate structural dynamics of 5-Hydroxy Thiabendazole-<sup>13</sup>C2,<sup>15</sup>N?

Methodological Answer: Direct <sup>1</sup>H-<sup>15</sup>N couplings (e.g., <sup>1</sup>JHN = 74.0 Hz) reveal tautomerism or hydrogen bonding. For example:

Q. Q5. How to address contradictions in isotopic enrichment data from different analytical platforms?

Methodological Answer: Discrepancies arise from technique-specific biases:

- HRMS vs. NMR : HRMS quantifies bulk enrichment, while NMR detects site-specific labeling. Cross-validate using spiked standards.

- Meta-Analysis : Pool data from ≥26 studies (as in fasting isotope studies) to identify systemic biases (e.g., tissue-specific fractionation) .

Methodological Best Practices

Q. Q6. What statistical frameworks optimize experimental design for dual-isotope tracer studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.